molecular formula C27H28N6O2 B1662223 DMA CAS No. 188860-26-6

DMA

Cat. No.: B1662223
CAS No.: 188860-26-6
M. Wt: 468.5 g/mol
InChI Key: BMRRDFCQNOZNNR-UHFFFAOYSA-N
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Description

Dimethylamine hydrochloride is an organic compound with the chemical formula C₂H₈ClN . It is a white to off-white crystalline powder that is highly soluble in water. This compound is commonly used in organic synthesis and serves as a precursor to various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylamine hydrochloride can be synthesized by the reaction of dimethylamine with hydrochloric acid. The reaction is straightforward and typically carried out under ambient conditions:

(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl\text{(CH₃)₂NH + HCl → (CH₃)₂NH₂Cl} (CH₃)₂NH + HCl → (CH₃)₂NH₂Cl

Industrial Production Methods

Industrial production of dimethylamine hydrochloride involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Dimethylamine hydrochloride undergoes various chemical reactions, including:

    Acid-Base Reactions: Reacts with bases to form dimethylamine.

    Substitution Reactions: Can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: Can be oxidized to form dimethylamine oxide.

Common Reagents and Conditions

    Bases: Sodium hydroxide or potassium hydroxide for acid-base reactions.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products Formed

    Dimethylamine: Formed by reacting with bases.

    Dimethylamine oxide: Formed by oxidation.

Mechanism of Action

Dimethylamine hydrochloride exerts its effects primarily through its basic nature. It can donate a pair of electrons to form bonds with other molecules, making it a useful reagent in various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .

Biological Activity

Dimethylamine (DMA) is an organic compound with significant biological activity and therapeutic potential. This article provides a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

This compound is a simple aliphatic amine characterized by the presence of two methyl groups attached to a nitrogen atom. Its unique chemical structure allows it to interact with various biological targets, influencing several physiological processes.

Key Mechanisms:

  • Antimicrobial Activity: this compound derivatives exhibit antimicrobial properties, making them valuable in treating infectious diseases. They have shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Effects: Research indicates that this compound can impair the growth of cancer cells, particularly estrogen receptor-insensitive breast cancer cells. This activity is attributed to its ability to bind with estrogen receptors and modulate cell signaling pathways .
  • Bone Regeneration: Studies have demonstrated that this compound enhances bone regeneration and inhibits osteoclastogenesis, positioning it as a potential anti-osteoporotic agent .
  • Metabolic Regulation: this compound has been implicated in regulating adiposity and preventing obesity by controlling fat release mechanisms .

Pharmacological Activities

This compound derivatives are associated with a diverse range of pharmacological activities. The following table summarizes some of these activities along with their therapeutic implications:

Activity Description Therapeutic Implications
AntimicrobialEffective against bacterial infectionsPotential for new antibiotics
AnticancerInhibits cancer cell growthCancer treatment strategies
AnalgesicProvides pain reliefPain management therapies
AntihistaminicReduces allergic reactionsAllergy treatment
Bone regenerationPromotes bone healthOsteoporosis prevention

Case Studies and Research Findings

  • Anticancer Activity in Breast Cancer:
    A study examined the effects of this compound on MCF-7 (human breast cancer) cells, revealing that this compound exhibited stronger antiproliferative effects on estrogen receptor-negative cells compared to positive ones. It was noted that the glucuronide form of this compound inhibited MCF-7 growth but less effectively than its aglycone form .
  • Bone Regeneration:
    Research highlighted this compound's role in enhancing bone regeneration through its inhibition of osteoclastogenesis. This suggests potential applications in treating osteoporosis and improving bone health .
  • Metabolic Effects:
    Investigations into this compound's metabolic effects showed its capability to control adiposity, indicating that it may serve as a therapeutic candidate for obesity prevention .
  • Radioprotection Studies:
    A preclinical evaluation demonstrated that this compound could act as a radioprotector, showing significant radioprotection in mice at non-toxic doses. This suggests potential applications in mitigating radiation exposure effects .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O2/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRDFCQNOZNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436348
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188860-26-6
Record name 2'-(3,4-Dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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